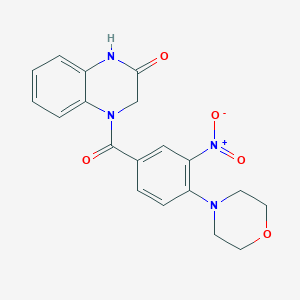

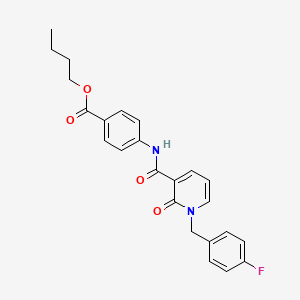

![molecular formula C20H23NO2 B2358038 (2E)-3-(4-甲氧基苯基)-N-[2-甲基-6-(异丙基)苯基]丙-2-烯酰胺 CAS No. 307539-54-4](/img/structure/B2358038.png)

(2E)-3-(4-甲氧基苯基)-N-[2-甲基-6-(异丙基)苯基]丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.409. The purity is usually 95%.

BenchChem offers high-quality (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肝保护活性

一项涉及与(2E)-3-(4-甲氧基苯基)-N-[2-甲基-6-(异丙基)苯基]丙-2-烯酰胺相关的酚酰胺的研究发现了具有显著肝保护活性的化合物。这些化合物对HepG2细胞(人类肝癌细胞系(Byun et al., 2010))中由他克林引起的细胞毒性具有有效性。

抗惊厥特性

另一项研究探索了一系列结构类似于(2E)-3-(4-甲氧基苯基)-N-[2-甲基-6-(异丙基)苯基]丙-2-烯酰胺的化合物,在啮齿动物模型中显示出显著的抗惊厥活性。这些发现表明在管理癫痫发作方面可能存在潜在应用(Gunia-Krzyżak等,2017)。

结构和光谱研究

在结构化学领域,相关化合物已通过X射线衍射和计算研究进行了表征,从而揭示了它们的分子结构和潜在相互作用(Nycz et al., 2011)。

烯胺化学

烯胺硫酮,化学上相关的化合物,已被研究其制备和烷基化性质。这类研究在合成化学中至关重要,可能为合成包括药物在内的复杂分子提供见解(Rasmussen等,1981)。

合成和晶体结构

已对与(2E)-3-(4-甲氧基苯基)-N-[2-甲基-6-(异丙基)苯基]丙-2-烯酰胺密切相关的香豆素衍生物的合成和晶体结构进行了研究。这类研究对于理解这些化合物的物理和化学性质至关重要(Salian et al., 2018)。

抗菌和抗真菌剂

对具有结构相似性的2-(6-甲氧基-2-萘基)丙酰胺衍生物的研究表明具有显著的抗菌和抗真菌活性。这表明在开发新的抗微生物剂方面可能存在潜在应用(Helal et al., 2013)。

烯酮合成

已探索了与该主题化合物结构类似的烯酮的合成,从而可能在合成复杂有机分子方面具有潜在应用(Mahesha et al., 2021)。

作用机制

Target of Action

The primary targets of this compound are two cytochrome P450s involved in diterpene biosynthesis in plants . These enzymes play a crucial role in the biosynthesis of diterpenes, a class of specialized metabolites that function in herbivore defense .

Mode of Action

The compound interacts with its targets, the cytochrome P450s, in a way that leads to the hydroxylation of diterpene derivatives . This hydroxylation is a key step in the biosynthetic pathway of these metabolites .

Biochemical Pathways

The affected biochemical pathway is the diterpene biosynthesis pathway. The compound’s interaction with the cytochrome P450s leads to the hydroxylation of diterpene derivatives . This results in the production of postingestive backbone hydroxylation products, which inhibit herbivore sphingolipid biosynthesis .

Result of Action

The result of the compound’s action is twofold. Firstly, it causes severe autotoxicity symptoms in plants, resulting from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . Secondly, the compound’s defensive function is achieved by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products .

Action Environment

属性

IUPAC Name |

(E)-3-(4-methoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-14(2)18-7-5-6-15(3)20(18)21-19(22)13-10-16-8-11-17(23-4)12-9-16/h5-14H,1-4H3,(H,21,22)/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQVXHJLNQTJGX-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)

![1H,2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]azepin-2-one](/img/structure/B2357962.png)

![1,13,16-Triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2(7),3,5,8,10,12(17),13,15-octaene-11,14,15-tricarbonitrile](/img/structure/B2357965.png)

![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)

![5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B2357974.png)